N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide
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Overview
Description
N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide is a complex organic compound with a molecular formula of C19H16BrClN4OS3 and a molecular weight of 527.915 . This compound is notable for its unique structure, which includes a bromophenyl group, a chlorobenzyl group, and a thiadiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol under specific conditions to yield the final product .
Chemical Reactions Analysis
N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or improved stability
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The thiadiazole ring is particularly important in these interactions, as it can form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide include:
4-Bromophenyl 4-bromobenzoate: This compound shares the bromophenyl group but differs in its overall structure and properties.
4-Chlorobenzyl sulfanyl derivatives: These compounds have similar sulfanyl groups but differ in their additional substituents and overall reactivity.
The uniqueness of N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other compounds.
Properties
Molecular Formula |
C19H16BrClN4OS3 |
---|---|
Molecular Weight |
527.9 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H16BrClN4OS3/c1-12(14-4-6-15(20)7-5-14)22-23-17(26)11-28-19-25-24-18(29-19)27-10-13-2-8-16(21)9-3-13/h2-9H,10-11H2,1H3,(H,23,26)/b22-12+ |
InChI Key |
NPXGTUMSWDFCNJ-WSDLNYQXSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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